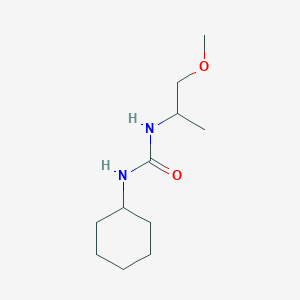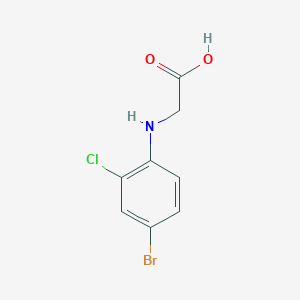![molecular formula C25H19ClN4O B11970225 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine CAS No. 303095-09-2](/img/structure/B11970225.png)
6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex heterocyclic compound that features a unique fusion of chromene, triazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Common reagents used in these steps include chlorinated aromatic compounds, methylated aromatic compounds, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the triazole moiety.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions
Propriétés
Numéro CAS |
303095-09-2 |
|---|---|
Formule moléculaire |
C25H19ClN4O |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
9-(2-chlorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H19ClN4O/c1-15-10-12-16(13-11-15)23-21-22(29-25-27-14-28-30(23)25)18-7-3-5-9-20(18)31-24(21)17-6-2-4-8-19(17)26/h2-14,23-24H,1H3,(H,27,28,29) |
Clé InChI |
DWPXVRNTXHVQOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5Cl)NC6=NC=NN26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(acetylamino)-6-[(E)-{[3-(diethylamino)propyl]imino}methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B11970144.png)



![Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B11970164.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970187.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11970192.png)
![2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11970193.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970196.png)
![5-cyclopropyl-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970197.png)


![(5E)-5-[4-(Benzyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11970205.png)
